molecular formula C19H21N3O3 B5721715 1-[4-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]phenyl]ethanone

1-[4-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]phenyl]ethanone

Cat. No.: B5721715
M. Wt: 339.4 g/mol
InChI Key: XIESRYMJOUJYFR-UHFFFAOYSA-N
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Description

1-[4-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]phenyl]ethanone is a complex organic compound that features a piperazine ring substituted with a nitrophenyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]phenyl]ethanone typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[4-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]phenyl]ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[4-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]phenyl]ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-[4-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]phenyl]ethanone exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitrophenyl and piperazine moieties. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 1-[4-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]phenyl]ethanone is unique due to its combination of a nitrophenyl group, a piperazine ring, and an ethanone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[4-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-15(23)17-4-8-18(9-5-17)21-12-10-20(11-13-21)14-16-2-6-19(7-3-16)22(24)25/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIESRYMJOUJYFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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